1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-aminetrihydrochloride
Description
1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-aminetrihydrochloride (CAS: C7H15Cl2N3; Mol. weight: 219.69) is a trihydrochloride salt featuring a piperidine core substituted with a 1-methylpyrazole moiety via a methylene bridge. Its structure combines a six-membered piperidine ring with a five-membered pyrazole heterocycle, conferring both basic and aromatic properties. The trihydrochloride form enhances aqueous solubility, making it suitable for applications requiring high bioavailability in polar solvents .
Properties
IUPAC Name |
1-[(2-methylpyrazol-3-yl)methyl]piperidin-4-amine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.3ClH/c1-13-10(2-5-12-13)8-14-6-3-9(11)4-7-14;;;/h2,5,9H,3-4,6-8,11H2,1H3;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMVWWTTXBQXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN2CCC(CC2)N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-aminetrihydrochloride typically involves the reaction of piperidine derivatives with pyrazole derivatives under specific conditions. For instance, the reaction might involve the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-aminetrihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or alcohols, while reduction could produce amines or other reduced forms of the compound .
Scientific Research Applications
1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-aminetrihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-aminetrihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound shares structural motifs with several pharmacologically active molecules and intermediates. Key comparisons are outlined below:
GDC-0994 (ERK1/2 Inhibitor)
- Structure: (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one .
- Key Differences :
- Incorporates a pyridin-2(1H)-one ring and a pyrimidinyl group linked to the pyrazole, absent in the target compound.
- Features a 4-chloro-3-fluorophenyl and hydroxyethyl group, enhancing target specificity for ERK1/2 inhibition.
- Pharmacology : Demonstrated potent ERK1/2 inhibition (IC₅₀ < 10 nM) and efficacy in hyperproliferative disorder models .
- Solubility : Free base form requires formulation optimization for bioavailability, unlike the trihydrochloride salt of the target compound .
4-(Aminomethyl)piperidin-1-ylmethanone
- Structure : Piperidine linked to a 4-chlorophenyl group via a carbonyl bridge .
- Key Differences :
- Replaces the pyrazolylmethyl group with a benzoyl moiety, altering electronic properties and steric bulk.
- Lacks the trihydrochloride salt, reducing solubility in aqueous media compared to the target compound.
- Applications: Used as an intermediate in kinase inhibitor synthesis, highlighting the versatility of piperidine-aminomethyl scaffolds .
General Structural Trends
| Compound | Molecular Formula | Mol. Weight | Key Functional Groups | Pharmacological Activity | Solubility/Stability |
|---|---|---|---|---|---|
| Target Compound | C7H15Cl2N3 | 219.69 | Piperidine, pyrazolylmethyl, trihydrochloride | Synthetic intermediate | High solubility (trihydrochloride) |
| GDC-0994 | C21H20ClFN6O3 | 458.87 | Pyridinone, pyrimidine, fluorophenyl | ERK1/2 inhibitor (IC₅₀ < 10 nM) | Moderate (free base) |
| 4-(Aminomethyl)piperidin-1-ylmethanone | C13H17ClN2O | 252.74 | Piperidine, benzoyl, chlorophenyl | Kinase intermediate | Low (neutral form) |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-aminetrihydrochloride in laboratory settings?
- Methodological Answer :
- Skin/Eye Exposure : Immediate rinsing with water for ≥15 minutes; remove contaminated clothing. Use pH-neutral soap for skin decontamination .
- Inhalation : Transfer to fresh air; monitor for respiratory distress. Use fume hoods during synthesis or handling .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Conduct regular inventory checks to prevent degradation .
Q. How should researchers characterize the purity and structural integrity of this compound during initial synthesis?
- Methodological Answer :
- Analytical Techniques : Use HPLC with UV detection (λ = 254 nm) for purity assessment. Validate via NMR (¹H/¹³C) to confirm the piperidine-pyrazole linkage and absence of unreacted intermediates .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ~292.2 for free base; adjust for trihydrochloride form) .
Q. What are common synthetic routes for preparing 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-aminetrihydrochloride?
- Methodological Answer :
- Stepwise Synthesis :
Intermediate 1 : Alkylation of 1-methylpyrazole with chloromethyl piperidine.
Intermediate 2 : Amine protection (e.g., Boc) to prevent side reactions.
Final Step : Deprotection followed by HCl salt formation.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural elucidation?
- Methodological Answer :
- Hypothesis Testing : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous proton environments. For persistent discrepancies, crystallize the compound for X-ray diffraction analysis .
Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic reactions?
- Methodological Answer :
- Reaction Modeling : Apply density functional theory (DFT) to simulate transition states for nucleophilic substitution at the piperidine nitrogen.
- Solvent Effects : Use COSMO-RS to optimize solvent selection (e.g., DMF vs. THF) for reaction efficiency .
Q. How does the hydrochloride salt form influence the compound’s stability in biological assays?
- Methodological Answer :
- In Vitro vs. In Vivo : The trihydrochloride form enhances aqueous solubility but may require pH adjustment (e.g., PBS buffer) to prevent degradation in cell culture.
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products .
Q. What challenges arise when scaling up synthesis, and how can they be mitigated?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
